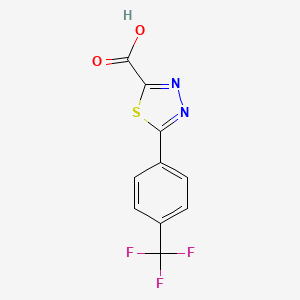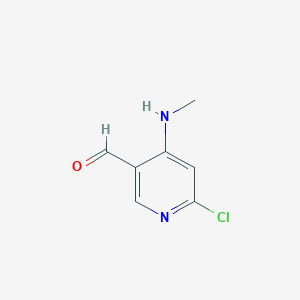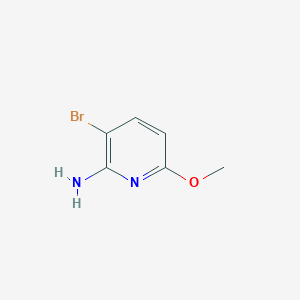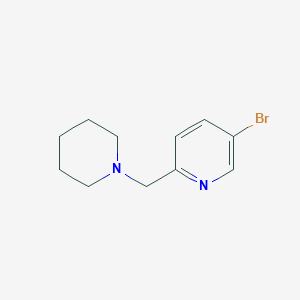
Methyl cyclopentanecarboxylate
Overview
Description
Methyl cyclopentanecarboxylate (also known as cyclopentanecarboxylic acid, methyl ester ) has the molecular formula C7H12O2 with an average mass of 128.169 Da . It is a colorless, nonvolatile oil . The IUPAC Standard InChI for this compound is: InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 .
Synthesis Analysis
C5H8 + CO + H2O → C5H9CO2H An alternative route involves base-induced ring contraction of 2-chlorocyclohexanone , leading to the formation of the ester, which can subsequently be hydrolyzed to the carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring (cyclopentane) with a carboxyl group (CO2H) attached. The ester group is represented as -CO2CH3 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. For example, it can undergo hydrolysis to form cyclopentanecarboxylic acid. Additionally, it may react with nucleophiles or undergo rearrangements .
Physical And Chemical Properties Analysis
Scientific Research Applications
Educational Applications in Chemistry
Methyl cyclopentanecarboxylate serves as a valuable compound in educational settings, particularly in organic chemistry laboratories. Orchard et al. (2016) described its use in teaching the Favorskii Rearrangement, a carbon rearrangement experiment. This experiment not only provides students with practical experience in organic synthesis but also enhances their understanding of reaction mechanisms and spectroscopy techniques like NMR and IR spectroscopy (Orchard, Maniquis & Salzameda, 2016).
Synthesis of Bioactive Compounds
This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Wallace et al. (2009) described the scalable synthesis of its stereoisomers, which are crucial intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009). Similarly, Santos et al. (2000) reported its role in the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, important structural units in various bioactive compounds (Santos et al., 2000).
Environmental Remediation
In environmental applications, this compound-related compounds, specifically cyclodextrins, have been studied for bioremediation purposes. Molnár et al. (2005) explored the role of methylated β-cyclodextrin in enhancing the bioremediation of soils contaminated with transformer oil, demonstrating its effectiveness in both laboratory and field experiments (Molnár et al., 2005).
Pharmaceutical Research
The compound is also significant in pharmaceutical research. Legrand et al. (2008) described the enantioselective synthesis of an advanced intermediate for the synthesis of Brefeldin A and analogues, highlighting its potential in medicinal chemistry (Legrand et al., 2008).
Mass Spectrometry and Chemical Analysis
In the field of analytical chemistry, this compound derivatives have been studied using mass spectrometry to understand fragmentation mechanisms. He et al. (1997) investigated the mass spectrometric fragmentation of various compounds including methyl cyclopentanecarboxylates, providing insights into their chemical behavior (He et al., 1997).
properties
IUPAC Name |
methyl cyclopentanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHIJFJSXPDTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196806 | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4630-80-2 | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl cyclopentanecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9UB5SWZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to confirm the structure of Methyl cyclopentanecarboxylate in the study?
A1: The researchers utilized Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the synthesized this compound. [] These techniques allowed them to analyze the compound's structure and confirm its successful synthesis through the Favorskii Rearrangement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)


